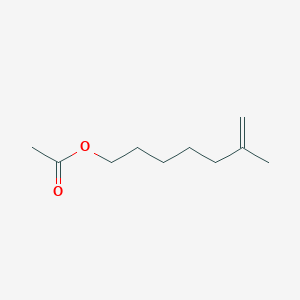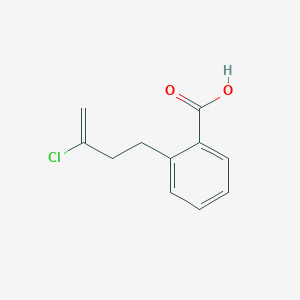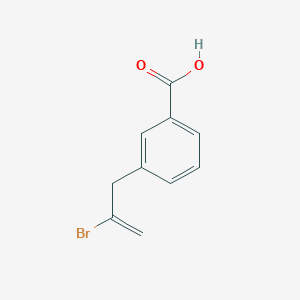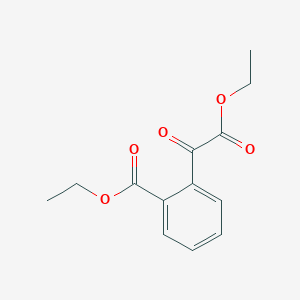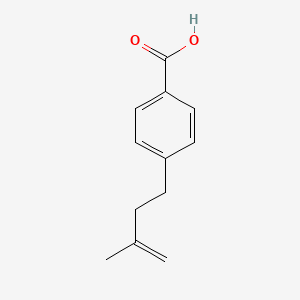
4-(3-Methyl-3-butenyl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-3-butenyl)benzoic acid is a chemical compound with the molecular formula C12H14O2 . It is used for research and synthesis purposes .
Molecular Structure Analysis
The molecular structure of 4-(3-Methyl-3-butenyl)benzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Methyl-3-butenyl)benzoic acid are not fully documented. It is known to be a white solid .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
4-(3-Methyl-3-butenyl)benzoesäure: wurde als eine Verbindung mit signifikanten entzündungshemmenden Eigenschaften identifiziert. Es wurde gezeigt, dass sie die durch 12-O-Tetradekanoylphorbol-13-acetat (TPA) induzierte Entzündung in Mäuseohren bei einer Dosis von 500 μg stark unterdrückt, mit einer Hemmwirkung von 65% . Dies deutet auf ein mögliches Einsatzgebiet bei der Entwicklung von entzündungshemmenden Medikamenten oder Behandlungen hin.
Synthese aromatischer Verbindungen
Die benzylische Position dieser Verbindung ermöglicht verschiedene Reaktionen, darunter die Radikalbromierung und die nucleophile Substitution, die für die Synthese komplexer aromatischer Verbindungen von entscheidender Bedeutung sind . Dies kann besonders nützlich im Bereich der synthetischen organischen Chemie sein, wo solche Transformationen zur Herstellung neuer Moleküle erforderlich sind.
Oxidationsreaktionen
Diese Verbindung kann einer Oxidation unterzogen werden, um die Alkylseitenkette in eine Carbonsäurefunktionalität umzuwandeln. Solche Reaktionen sind im Bereich der organischen Synthese wichtig, insbesondere bei der Modifikation molekularer Strukturen, um gewünschte Eigenschaften oder Aktivitäten zu erreichen .
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
For instance, it can be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
A structurally similar compound, 3-geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid, has been reported to have anti-inflammatory effects . It strongly suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation on mouse ears at a dose of 500 μg .
Biochemische Analyse
Biochemical Properties
4-(3-Methyl-3-butenyl)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, 4-(3-Methyl-3-butenyl)benzoic acid can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of 4-(3-Methyl-3-butenyl)benzoic acid on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. In particular, 4-(3-Methyl-3-butenyl)benzoic acid has been shown to upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress. Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(3-Methyl-3-butenyl)benzoic acid exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit the activity of specific enzymes. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, 4-(3-Methyl-3-butenyl)benzoic acid can reduce inflammation and oxidative stress. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Methyl-3-butenyl)benzoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 4-(3-Methyl-3-butenyl)benzoic acid can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .
Dosage Effects in Animal Models
The effects of 4-(3-Methyl-3-butenyl)benzoic acid vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and reduce inflammation without causing significant adverse effects. At high doses, 4-(3-Methyl-3-butenyl)benzoic acid can exhibit toxic effects, such as liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges .
Metabolic Pathways
4-(3-Methyl-3-butenyl)benzoic acid is involved in several metabolic pathways, including those related to oxidative stress and inflammation. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and the levels of key metabolites. Additionally, 4-(3-Methyl-3-butenyl)benzoic acid can affect the activity of enzymes involved in lipid metabolism, altering the balance of lipid species within cells .
Transport and Distribution
Within cells and tissues, 4-(3-Methyl-3-butenyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation. For example, 4-(3-Methyl-3-butenyl)benzoic acid has been shown to bind to albumin, facilitating its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of 4-(3-Methyl-3-butenyl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications. In the mitochondria, 4-(3-Methyl-3-butenyl)benzoic acid can influence mitochondrial function and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin .
Eigenschaften
IUPAC Name |
4-(3-methylbut-3-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWOWWAAKMHVKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641271 |
Source


|
| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732249-74-0 |
Source


|
| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



